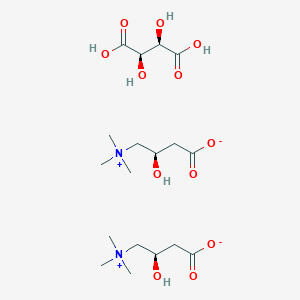
(2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate is a compound with significant interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate involves several steps. Typically, the preparation starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. Common reagents used in the synthesis include acids, bases, and solvents that facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as chemical vapor deposition and solid-liquid separation are commonly employed in the industrial synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: (2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate is used as a reagent in various chemical reactions. Its unique properties make it valuable for synthesizing other compounds and studying reaction mechanisms.
Biology: In biology, this compound is used in research related to metabolic pathways and enzyme functions. Its interactions with biological molecules provide insights into cellular processes and biochemical reactions.
Medicine: In medicine, this compound has potential therapeutic applications. It is studied for its effects on various physiological processes and its potential use in drug development.
Industry: In industry, this compound is used in the production of various materials and chemicals. Its properties make it suitable for applications in manufacturing, quality control, and product development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate include other hydroxy acids and butanoates. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and functional groups.
Eigenschaften
Molekularformel |
C18H36N2O12 |
|---|---|
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/2C7H15NO3.C4H6O6/c2*1-8(2,3)5-6(9)4-7(10)11;5-1(3(7)8)2(6)4(9)10/h2*6,9H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*6-;1-,2-/m111/s1 |
InChI-Schlüssel |
GADIJPCDIWZEMB-BTNVMJJCSA-N |
Isomerische SMILES |
C[N+](C)(C)C[C@@H](CC(=O)[O-])O.C[N+](C)(C)C[C@@H](CC(=O)[O-])O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
C[N+](C)(C)CC(CC(=O)[O-])O.C[N+](C)(C)CC(CC(=O)[O-])O.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione](/img/structure/B12388929.png)
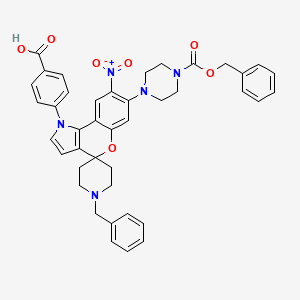
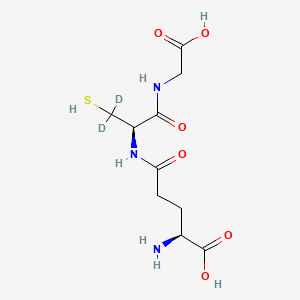
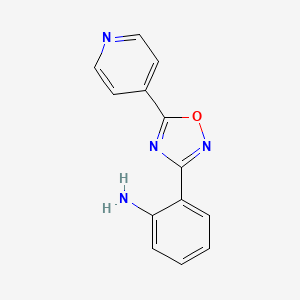

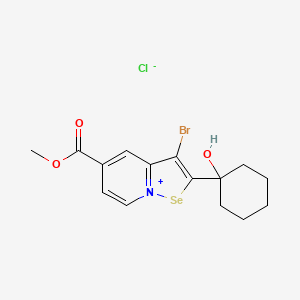
![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-nitro-1H-purin-6-one](/img/structure/B12388964.png)
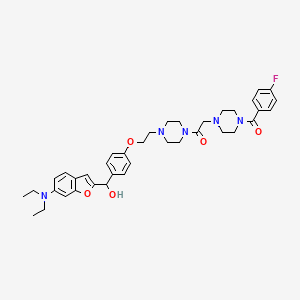
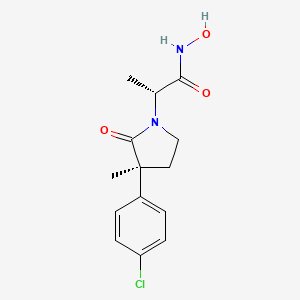

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388994.png)


![6-[(Z)-[(4S,12E)-16,18-dihydroxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid](/img/structure/B12389002.png)
